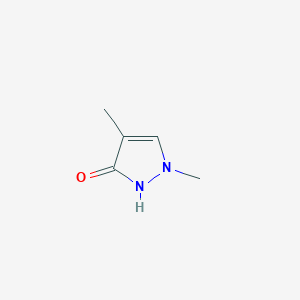
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety through an ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of biological pathways and interactions, particularly those involving pyrrolidine derivatives.
Industry: The compound is employed in the production of specialty chemicals and materials, where its unique properties are advantageous
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-3-yloxy)benzoic acid hydrochloride: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
4-(Morpholin-3-yloxy)benzoic acid hydrochloride: The presence of a morpholine ring introduces additional heteroatoms, potentially altering the compound’s reactivity and interactions.
4-(Pyrrolidin-2-yloxy)benzoic acid hydrochloride: The position of the pyrrolidine ring attachment can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H14ClNO3 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
4-pyrrolidin-3-yloxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-3-9(4-2-8)15-10-5-6-12-7-10;/h1-4,10,12H,5-7H2,(H,13,14);1H |
Clé InChI |
RSZQVXZIHYCBBK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2=CC=C(C=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)




![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)






